3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative with a complex aromatic framework. Its structure features:
- Iodo substituent at position 3, contributing significant steric bulk and electronic effects.
- Methoxy group at position 5, enhancing electron-donating properties.
- (4-Methylbenzyl)oxy group at position 4, providing hydrophobic character and structural diversity.
The iodine atom increases its molecular weight (~362.2 g/mol) compared to chlorine-containing analogs.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPYYBKRKXOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxy-substituted benzaldehyde, followed by the introduction of the 4-methylbenzyl ether group through etherification reactions. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: Formation of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the iodine atom and the methoxy group can influence its reactivity and binding affinity to these targets, modulating its overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations:
- Halogen Effects : Replacing chlorine with iodine (as in vs. the target compound) increases molecular weight by ~71.5 g/mol and alters steric/electronic profiles. Iodine’s larger atomic radius may hinder binding in enzyme active sites but enhance hydrophobic interactions .
- Benzyloxy Substituents : The 4-methylbenzyloxy group (target compound) offers moderate hydrophobicity, whereas 4-chlorobenzyloxy () introduces electronegativity, altering solubility and reactivity .
Computational and Theoretical Insights
- Molecular Docking : AutoDock Vina () predicts that iodine’s steric bulk in the target compound may reduce binding affinity to certain targets compared to smaller halogens (e.g., chlorine in ). However, its hydrophobic interactions could compensate in lipid-rich environments.
- Charge Distribution : Mulliken charge analysis () of similar triazolone derivatives suggests that electron-withdrawing groups (e.g., iodine) polarize the benzaldehyde ring, influencing reactivity in nucleophilic additions.
Biological Activity
3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a compound of increasing interest in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15IO3. Its structure includes several functional groups that contribute to its biological activity:
- Iodine Atom : Enhances reactivity and may facilitate electrophilic interactions with biomolecules.
- Methoxy Group : Increases lipophilicity, potentially improving cellular uptake.
- Benzyl Ether Group : May enhance stability and bioavailability.
The biological activity of this compound is thought to involve interactions with various molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophiles in biomolecules, while the iodine atom may facilitate electrophilic reactions. The compound's mechanism of action is still under investigation, but it is believed to influence several biochemical pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain benzaldehyde derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro, suggesting potential therapeutic applications for this class of compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, which may be attributed to its ability to disrupt cellular membranes or interfere with metabolic processes.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Research Findings
Numerous studies have investigated the biological activity of related compounds, providing insights into their potential applications:
- Antioxidant Activity : Compounds in this category have shown promise as antioxidants, which may help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, offering potential for treating conditions like arthritis.
- Neuroprotective Properties : There is emerging evidence that certain derivatives may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Iodo-4-methoxybenzaldehyde | Lacks benzyl ether group | Moderate anticancer activity |
| 5-Methoxy-2-iodobenzaldehyde | Different substitution pattern | Antimicrobial properties |
| 4-[(2-Methylbenzyl)oxy]benzaldehyde | Similar structure but different substituents | Limited biological data available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
